molecular formula C19H26N4O2 B5034911 N-(1-ethyl-4-piperidinyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-(1-ethyl-4-piperidinyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B5034911
M. Wt: 342.4 g/mol
InChI Key: PWBFNNRPJWBPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-4-piperidinyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, commonly known as NPC 15669, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of carbazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of NPC 15669 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
NPC 15669 has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPC 15669 in lab experiments is its high potency and selectivity for dopamine D2 receptors. However, one of the limitations is its poor solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of NPC 15669. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders. Another potential direction is to investigate its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of NPC 15669 and its biochemical and physiological effects.

Synthesis Methods

The synthesis of NPC 15669 involves the reaction of 6-nitrocarbazole with 1-ethyl-4-piperidone in the presence of sodium borohydride and acetic acid. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

NPC 15669 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown potential in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-2-22-10-8-13(9-11-22)20-18-5-3-4-15-16-12-14(23(24)25)6-7-17(16)21-19(15)18/h6-7,12-13,18,20-21H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBFNNRPJWBPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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